molecular formula C27H46O2 B8821172 Cholest-4-ene-3?,5?-diol CAS No. 34310-88-8

Cholest-4-ene-3?,5?-diol

Cat. No.: B8821172
CAS No.: 34310-88-8
M. Wt: 402.7 g/mol
InChI Key: WRBSCTNPEQEAPI-POBUXQGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-4-ene-3?,5?-diol is a sterol derivative that plays a significant role in various biological processes. It is a type of oxysterol, which are oxygenated derivatives of cholesterol. These compounds are known for their involvement in cellular signaling and regulation of lipid metabolism. This compound is particularly interesting due to its potential implications in health and disease, including its role in cancer and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-4-ene-3?,5?-diol typically involves the epoxidation of cholesterol followed by hydrolysis. One common method includes the use of peracids for the epoxidation step, which converts cholesterol to cholesterol-5,6-epoxide. This intermediate is then hydrolyzed using acid or enzymatic methods to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymes such as cholesterol-5,6-epoxide hydrolase are employed to catalyze the hydrolysis step, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholest-4-ene-3?,5?-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cholestane-3beta,5alpha,6beta-triol: Formed through oxidation.

    Cholesterol: Can be regenerated through reduction.

    Various substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Cholest-4-ene-3?,5?-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Cholest-4-ene-3?,5?-diol involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of cholesterol-5,6-epoxide hydrolase, leading to the formation of cholestane-3beta,5alpha,6beta-triol. This compound can induce endoplasmic reticulum stress and autophagy, contributing to its cytotoxic effects on cancer cells. Additionally, it influences lipid metabolism pathways, impacting the synthesis and degradation of cholesterol and other lipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in modulating cholesterol metabolism and its potential therapeutic effects. Unlike other oxysterols, it has been shown to induce specific cellular responses such as endoplasmic reticulum stress and autophagy, making it a valuable compound for research in cancer and neurodegenerative diseases .

Properties

CAS No.

34310-88-8

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-/m1/s1

InChI Key

WRBSCTNPEQEAPI-POBUXQGNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C

Origin of Product

United States

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